molecular formula C17H19N5O B14686805 4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide CAS No. 36841-33-5

4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide

Cat. No.: B14686805
CAS No.: 36841-33-5
M. Wt: 309.4 g/mol
InChI Key: FRYBTEYBUNNBCS-UHFFFAOYSA-N
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Description

4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure consists of a benzimidazole ring fused with a benzene ring, which is further substituted with an ethyl group and a benzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs microwave-assisted synthesis. This method involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven at specific irradiation power levels for short durations, resulting in high yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with proteins and enzymes, leading to inhibition of their activity. This interaction can result in antimicrobial, anticancer, and anti-inflammatory effects . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group substitution.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups at positions 5 and 6.

Uniqueness

4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethyl group and benzohydrazide moiety enhances its biological activity compared to simpler benzimidazole derivatives .

Properties

CAS No.

36841-33-5

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide

InChI

InChI=1S/C17H19N5O/c1-2-16-20-14-5-3-4-6-15(14)22(16)11-19-13-9-7-12(8-10-13)17(23)21-18/h3-10,19H,2,11,18H2,1H3,(H,21,23)

InChI Key

FRYBTEYBUNNBCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CNC3=CC=C(C=C3)C(=O)NN

Origin of Product

United States

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